molecular formula C6H11BrO2 B2636033 3-(Bromomethyl)-3-(methoxymethyl)oxetane CAS No. 1345881-95-9

3-(Bromomethyl)-3-(methoxymethyl)oxetane

Cat. No. B2636033
CAS RN: 1345881-95-9
M. Wt: 195.056
InChI Key: IFPUCAPMHNKSFX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(methoxymethyl)oxetane, commonly known as BMOMO, is a heterocyclic organic compound that has been the subject of extensive research in recent years. This compound has been found to possess unique properties that make it useful in various scientific applications.

Scientific Research Applications

Energetic Materials and Explosives

3-(Bromomethyl)-3-(methoxymethyl)oxetane serves as a precursor for synthesizing energetic oxetanes, demonstrating improvements in performance, insensitivity, and thermostability. These energetic oxetanes, based on LLM-116 (4-amino-3,5-dinitro-1H-pyrazole), exhibit high detonation velocities and pressures, surpassing previous materials in terms of performance while maintaining a high level of insensitivity to physical stimuli. This makes them suitable for applications in explosives and propellants (Born et al., 2022).

Polymer Synthesis and Applications

The compound has been utilized in synthesizing a variety of polymers with potential applications in energetic binders for rocket propellants and as components in polymer electrolytes for lithium-ion batteries. For instance, homo- and copolymers of 3-(2-cyanoethoxy)methyl- and 3-[methoxy(triethylenoxy)]methyl-3′-methyl-oxetane have been developed, showing promising properties for use as polymer electrolytes due to their ion conductivity and thermal stability (Ye et al., 2005).

Specialty Chemicals and Material Science

Research has also delved into the synthesis of novel monofunctional and oligofunctional oxetane acetals, demonstrating the versatility of 3-(Bromomethyl)-3-(methoxymethyl)oxetane in creating materials that could be used as reactive diluents or binders in various industrial applications. These materials offer new possibilities in the design of UV-curable formulations and coatings, showing the chemical's potential beyond the realm of energetic materials (Annby et al., 2001).

properties

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-8-3-6(2-7)4-9-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPUCAPMHNKSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-3-(methoxymethyl)oxetane

CAS RN

1345881-95-9
Record name 3-(bromomethyl)-3-(methoxymethyl)oxetane
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Synthesis routes and methods

Procedure details

To a stirring solution of (3-Bromomethyl-oxetan-3-yl)-methanol (200 mg, 1.104 mmol) in tetrahydrofuran (15 mL) at 0° C., was added sodium hydride (63 mg, 2.65 mmol) and stirred for 15 min. To this methyl iodide (629 mg, 4.419 mmol) was added to the above reaction mixture and the resultant reaction mixture was warmed to RT and stirred for 2 h. The reaction mixture was quenched with water and extracted with ethyl acetate (3×). The combined ethyl acetate layer was washed with brine and dried over anhydrous sodium sulphate and concentrated under reduced pressure. Purification by column chromatography (silica gel, 0-20% ethyl acetate in pet ether) afforded 3-(bromomethyl)-3-(methoxymethyl)oxetane as a liquid (120 mg, 55%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
629 mg
Type
reactant
Reaction Step Two

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